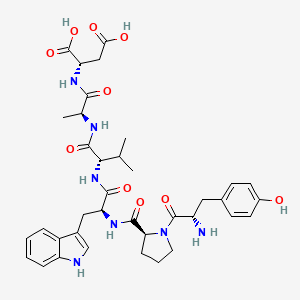
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene is an organic compound characterized by the presence of trifluoro, diiodo, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene typically involves the nitration of 1,3,5-trifluorobenzene followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring. Subsequent iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of hazardous reagents and the exothermic nature of the reactions involved.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and iodine groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the trifluoro and nitro groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 1,3,5-Trifluoro-2,4-diiodo-6-aminobenzene.
Oxidation: Products depend on the specific oxidizing conditions applied.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene involves interactions with molecular targets through its functional groups. The trifluoro group can engage in strong electron-withdrawing interactions, while the nitro group can participate in various redox reactions. The iodine atoms can form halogen bonds, contributing to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Trifluoro-2-nitrobenzene
- 2,4,6-Trifluoronitrobenzene
- 1,2,4-Trifluoro-5-nitrobenzene
- 2,6-Difluoronitrobenzene
Comparison: 1,3,5-Trifluoro-2,4-diiodo-6-nitrobenzene is unique due to the presence of both iodine and nitro groups, which impart distinct chemical properties compared to its analogs. The combination of trifluoro, diiodo, and nitro groups makes it a versatile compound for various applications, distinguishing it from other trifluoronitrobenzenes .
Eigenschaften
CAS-Nummer |
923294-23-9 |
|---|---|
Molekularformel |
C6F3I2NO2 |
Molekulargewicht |
428.87 g/mol |
IUPAC-Name |
1,3,5-trifluoro-2,4-diiodo-6-nitrobenzene |
InChI |
InChI=1S/C6F3I2NO2/c7-1-4(10)2(8)6(12(13)14)3(9)5(1)11 |
InChI-Schlüssel |
RAUYUJQHLYBHIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)I)F)I)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
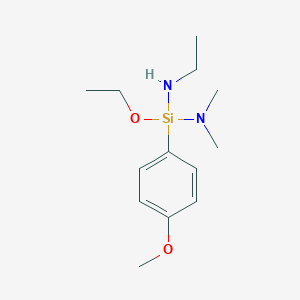
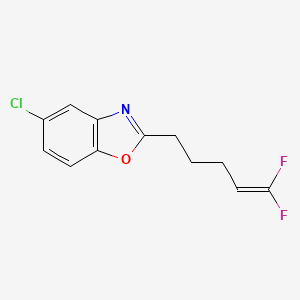
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
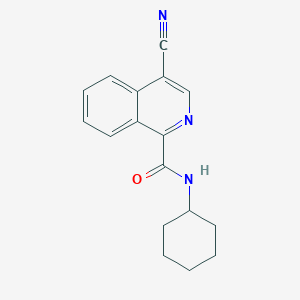
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
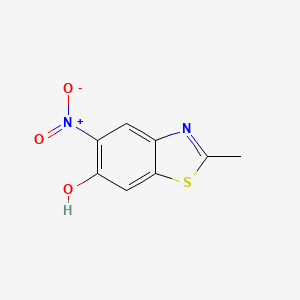

![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
